Mitochondrial Targeting and Oxidative Stress Attenuation: Sinapine Thiocyanate vs. Sinapic Acid
Sinapine thiocyanate (as sinapine) effectively enters mitochondria and blunts antimycin A-induced mitochondrial reactive oxygen species (mtROS) production, whereas sinapic acid—the parent acid lacking the cationic choline moiety—does not [1]. In isolated cardiomyocytes, both compounds reduced cytosolic oxidative stress from H₂O₂, but only sinapine protected against mitochondrial-specific oxidative stress [1]. Ex vivo, sinapine reduced cardiac ROS production during ischemia-reperfusion, a property not observed for sinapic acid [1].
| Evidence Dimension | Mitochondrial oxidative stress attenuation |
|---|---|
| Target Compound Data | Sinapine (thiocyanate salt) reduced antimycin A-induced mtROS; reduced cardiac ROS production during ischemia-reperfusion |
| Comparator Or Baseline | Sinapic acid (100 µM): no reduction in antimycin A-induced mtROS; no reduction in cardiac ROS during ischemia-reperfusion |
| Quantified Difference | Qualitative difference: sinapine effective; sinapic acid not effective |
| Conditions | In vitro: H9c2 cardiomyocytes, antimycin A (10 µM) or H₂O₂ (100 µM); Ex vivo: isolated rat heart ischemia-reperfusion model |
Why This Matters
For researchers targeting mitochondrial oxidative stress in cardiovascular or metabolic disease models, sinapic acid cannot substitute for sinapine thiocyanate; the cationic moiety is essential for mitochondrial accumulation and protection.
- [1] Boulghobra D, Grillet PE, Laguerre M, Tenon M, Fauconnier J, Fança-Berthon P, Reboul C, Cazorla O. Sinapine, but not sinapic acid, counteracts mitochondrial oxidative stress in cardiomyocytes. Redox Biol. 2020 Jul;34:101554. doi: 10.1016/j.redox.2020.101554. PMID: 32464499. View Source
